Diphenylamine

描述

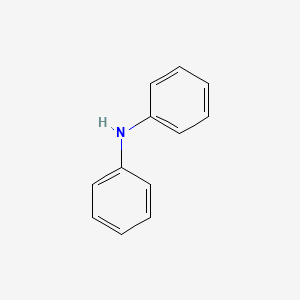

Structure

3D Structure

属性

IUPAC Name |

N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N, Array | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-57-9 | |

| Record name | Poly(diphenylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021975 | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide] | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c. | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03% | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³ | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid. | |

CAS No. |

122-39-4, 68442-68-2 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, styrenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3CBB0BIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JJ7704C0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Profile of Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of diphenylamine. The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways to support advanced chemical applications.

Core Chemical Identity and Physical Properties

This compound, systematically named N-phenylaniline, is an aromatic organic compound with the chemical formula (C₆H₅)₂NH. It consists of an amine group linking two phenyl substituents.[1] While pure this compound is a colorless to white crystalline solid with a characteristic floral odor, commercial samples often appear yellow or brown due to oxidation.[1][2][3] It is a weak base, with a pKa of 0.79 for its conjugate acid.[1]

The key physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-Phenylaniline | [1] |

| CAS Number | 122-39-4 | [3] |

| Chemical Formula | C₁₂H₁₁N | [1][3] |

| Molecular Weight | 169.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Odor | Floral, aromatic | [1][2][3] |

| Density | 1.16 - 1.2 g/cm³ | [1] |

| Melting Point | 53-54 °C (326-327 K) | [1][3] |

| Boiling Point | 302 °C (575 K) | [1][3] |

| Vapor Pressure | 1 mmHg at 108 °C | [1] |

| Autoignition Temp. | 634 °C | [2] |

| Water Solubility | Very low (approx. 0.03 g/L) | [1] |

| Solubility | Soluble in ether, benzene, ethanol, acetone | [1] |

| Acidity (pKa) | 0.79 (conjugate acid) | [1] |

| Basicity (Kb) | 1 x 10⁻¹⁴ |

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized in Tables 2-5.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.25 | t | 7.0 | 4H (meta-protons) |

| 7.07 | d | 7.7 | 4H (ortho-protons) |

| 6.92 | t | 7.3 | 2H (para-protons) |

| 5.65 (broad s) | s | - | 1H (N-H) |

Source: Adapted from supplementary data from the Royal Society of Chemistry.

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C-ipso (C-N) |

| 129.1 | C-meta |

| 120.8 | C-para |

| 117.6 | C-ortho |

Source: Adapted from supplementary data from the Royal Society of Chemistry.

Table 4: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3380 - 3400 | Strong | N-H stretching |

| 3020 - 3080 | Medium | Aromatic C-H stretching |

| 1590 - 1610 | Strong | C=C aromatic ring stretching |

| 1490 - 1510 | Strong | C=C aromatic ring stretching |

| 1310 - 1320 | Strong | C-N stretching |

| 740 - 750 | Strong | C-H out-of-plane bending (monosubstituted ring) |

| 690 - 700 | Strong | C-H out-of-plane bending (monosubstituted ring) |

Source: Inferred from NIST spectral data and standard IR correlation tables.

Table 5: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 169 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |

| 168 | 33% | [M-H]⁺ |

| 167 | 18% | [M-2H]⁺ |

| 170 | 14% | [M+1]⁺ (Isotopic peak) |

| 51 | 7% | [C₄H₃]⁺ |

Source: PubChem CID 11487.

Synthesis of this compound

This compound is produced industrially and in the laboratory through several methods. The most common industrial approach is the high-temperature reaction of aniline, while laboratory syntheses offer alternative routes.

Industrial Synthesis: Deamination of Aniline

The primary industrial method involves heating aniline with an acid catalyst, such as aniline hydrochloride or alumina, at high temperatures (over 450°C) and pressure.[1] The reaction proceeds via the elimination of ammonia.

Caption: High-temperature catalytic condensation of aniline.

Experimental Protocol: Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of acetanilide with bromobenzene, followed by hydrolysis.

Protocol:

-

Reaction Setup: Reflux a mixture of acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), and a catalytic amount of copper(I) iodide in a nitrobenzene solvent for 15 hours.

-

Workup (Part 1): After reflux, subject the dark brown liquid to steam distillation to remove the nitrobenzene solvent. The residue, N,N-diphenylacetamide, will remain as a thick brown oil.

-

Isolation of Intermediate: Dissolve the oily residue in diethyl ether, filter the solution, and dry it over anhydrous sodium sulfate. Remove the ether via evaporation on a water bath.

-

Crystallization: Crystallize the resulting solid from alcohol to yield white plates of N,N-diphenylacetamide (m.p. 102°C).

-

Hydrolysis: Dissolve the purified crystals in 30 mL of alcohol and hydrolyze by boiling with 30 mL of concentrated hydrochloric acid for 2-3 hours.

-

Final Purification: Purify the crude this compound by steam distillation. The product, a yellow oil, will solidify in the condenser. The expected yield is approximately 60% with a melting point of 53°C.

Key Chemical Reactions and Mechanisms

This compound's reactivity is centered on its secondary amine functionality and the two aromatic rings, making it a versatile precursor and antioxidant.

Antioxidant Activity: Radical Scavenging

This compound and its alkylated derivatives are widely used as antioxidants in lubricants, polymers, and elastomers. The mechanism involves the donation of the amine hydrogen atom to terminate chain-propagating peroxy radicals (ROO•), forming a stable diphenylaminyl radical that does not initiate further oxidation.

Caption: Free-radical scavenging action of this compound.

Electrophilic Substitution and Cyclization

The aromatic rings of this compound can undergo electrophilic substitution. Furthermore, it serves as a key starting material for the synthesis of important heterocyclic compounds like phenothiazine and carbazole.

A. Synthesis of Phenothiazine: This reaction involves heating this compound with sulfur, typically using iodine as a catalyst.

Protocol:

-

Combine this compound (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a trace amount of iodine in a suitable reaction vessel.

-

Heat the mixture in a sand bath maintained at 250-260°C for 5 hours.

-

After cooling, dissolve the reaction mixture in hot ethanol.

-

Pour the ethanol solution into water to precipitate the product.

-

Filter the yellow precipitate and recrystallize from ethanol to obtain pure phenothiazine (m.p. 185°C, yield ~80%).

B. Synthesis of Carbazole: This is an oxidative dehydrogenation (cyclization) reaction. Industrially, this can be achieved by passing this compound vapor over a catalyst at high temperatures. A laboratory method involves palladium-catalyzed cyclization.

Caption: Synthesis of key derivatives from this compound.

This compound Test for Oxidizing Agents (Nitrates)

This compound is a classic reagent for the qualitative detection of nitrates and other oxidizing agents. In the presence of an oxidizing agent (like NO₃⁻ in strong acid), the colorless this compound is oxidized to a series of compounds, culminating in a deeply blue-colored quinone-imine type structure.

Protocol: Reagent Preparation & Test

-

Reagent Preparation: Prepare the reagent by dissolving 0.5 g of this compound in a mixture of 90 mL of concentrated sulfuric acid and 10 mL of water. Caution: Always add acid to water slowly with continuous stirring in an ice bath. Store the corrosive reagent in a labeled glass bottle with a resistant cap.

-

Test Procedure: Place a small amount of the sample to be tested on a spot plate or in a test tube. Add a few drops of the this compound reagent.

-

Observation: The immediate formation of an intense blue or blue-violet color indicates a positive test for the oxidizing agent (e.g., nitrate).

Caption: Simplified mechanism for the this compound test.

Applications

The chemical properties of this compound lend it to a wide range of industrial and laboratory applications.

Table 6: Major Applications of this compound

| Application Area | Function | Mechanism/Use | Reference(s) |

| Polymer & Rubber Industry | Antioxidant, Antidegradant, Antizonant | Scavenges free radicals to prevent degradation of elastomers from heat, oxygen, and ozone. | [1] |

| Propellants & Explosives | Stabilizer | Reacts with and neutralizes nitrogen oxide degradation products of nitrocellulose, preventing auto-acceleration of decomposition. | [1] |

| Agriculture | Fungicide, Scald Inhibitor | Used post-harvest on apples to prevent storage scald by inhibiting the oxidation of α-farnesene. | [1] |

| Analytical Chemistry | Redox Indicator, Spot Test Reagent | Forms a colored product upon oxidation, used for the detection of nitrates, chlorates, and other oxidizing species. | |

| Dye Manufacturing | Intermediate | Serves as a precursor for the synthesis of various azo dyes and other colorants. | |

| Pharmaceuticals | Precursor | Starting material for the synthesis of phenothiazine, a core structure in many antihistaminic and antipsychotic drugs. | |

| Lubricants | Antioxidant Additive | Prevents oxidative breakdown of lubricant oils at high temperatures, extending their service life. |

Safety and Handling

This compound is classified as toxic and poses health risks upon exposure. It can be absorbed through ingestion, inhalation of dust, or skin contact. Acute exposure may cause irritation to the eyes, skin, and respiratory tract. Systemic effects can target the red blood cell system, potentially leading to abnormal erythropoiesis. It is also very toxic to aquatic organisms.

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.

-

Avoid creating dust.

-

Store in a cool, dry, light-protected area away from strong oxidizing agents and strong acids.

-

Commercial samples may contain 4-aminobiphenyl as a carcinogenic impurity. Handle with appropriate caution.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (DPA) is an aromatic amine of significant interest across various scientific disciplines, including pharmaceuticals, materials science, and analytical chemistry. Its utility stems from its unique chemical structure, which imparts antioxidant, stabilizing, and chromogenic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of key processes and pathways.

Physical Properties

This compound is a colorless to light-tan crystalline solid with a characteristic floral odor.[1][2] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N | [1][3] |

| Molar Mass | 169.23 g/mol | [1] |

| Appearance | White to off-white or tan crystalline solid | [1][2] |

| Odor | Floral | [1] |

| Melting Point | 53 °C (127 °F; 326 K) | [1] |

| Boiling Point | 302 °C (576 °F; 575 K) | [1] |

| Density | 1.16 - 1.2 g/cm³ | [1] |

| Solubility in Water | 0.03% | [1] |

| Vapor Pressure | 1 mmHg at 108 °C | [1] |

| pKa (of conjugate acid) | 0.79 | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.50 | [3] |

Chemical Properties and Reactions

This compound's chemical behavior is dictated by the presence of the secondary amine group and the two phenyl rings. It is a weak base and its chemistry is characterized by reactions at the nitrogen atom and electrophilic substitution on the aromatic rings.

Basicity and Salt Formation

As a weak base, this compound reacts with strong acids to form salts. For instance, with sulfuric acid, it forms this compound bisulfate.[1]

Oxidation Reactions

This compound is readily oxidized, a property that underlies its use as an antioxidant and a redox indicator.[1] Oxidation can lead to the formation of colored products. For example, its reaction with nitrates in the presence of a strong acid produces a characteristic blue color.[1]

Synthesis of this compound

This compound is commercially produced by the thermal deamination of aniline in the presence of an acid catalyst.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Melting Point (General Protocol)

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

This compound Test for Nitrates and Nitrites

This colorimetric test is a classic qualitative analysis for the presence of nitrates and nitrites.

Methodology:

-

Reagent Preparation: Dissolve 0.5 g of this compound in a mixture of 90 mL of concentrated sulfuric acid and 10 mL of distilled water. This should be done cautiously due to the exothermic nature of the dilution of sulfuric acid.

-

Test Procedure: Place a small amount of the sample to be tested on a spot plate or in a test tube.

-

Add a few drops of the this compound reagent to the sample.

-

Observation: An immediate deep blue color indicates the presence of nitrates or nitrites.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Add a specific volume of the this compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Applications of this compound

The unique properties of this compound have led to its use in a variety of industrial and laboratory applications.

Stabilizer for Smokeless Powder

This compound is a crucial stabilizer in nitrocellulose-based explosives and propellants. It functions by scavenging nitrogen oxides (NOx), which are produced during the decomposition of nitrocellulose and can catalyze further degradation.[1] By reacting with these NOx species, this compound prevents autocatalytic decomposition, thereby increasing the shelf-life and safety of the propellant.

Dye Synthesis

This compound is a precursor in the synthesis of various dyes, including certain azo dyes and sulfur dyes.[1]

Antioxidant in Rubber and Elastomers

In the rubber industry, this compound and its derivatives are used as antioxidants to prevent the degradation of rubber products due to oxidation by atmospheric oxygen and ozone.

Forensic Science

This compound is used in forensic tests to detect the presence of gunshot residue.[4] Its reaction with nitrates present in the residue produces a characteristic color change.

Conclusion

This compound is a versatile chemical with a rich profile of physical and chemical properties that make it indispensable in numerous applications. Its role as an antioxidant, stabilizer, and analytical reagent is well-established and continues to be an area of active research. This guide provides a foundational understanding of this compound for professionals in research and development, offering both theoretical knowledge and practical experimental insights.

References

synthesis of diphenylamine and its derivatives.

An In-depth Technical Guide to the Synthesis of Diphenylamine and Its Derivatives

Introduction

This compound (DPA) is a secondary aromatic amine that serves as a crucial building block and intermediate in a wide range of chemical industries.[1][2] Its derivatives are utilized as antioxidants in the rubber and plastics industries, stabilizers in explosives and propellants, intermediates for azo dyes, and as precursors for pharmaceuticals and agrochemicals.[2][3][4] The core structure, consisting of an amine bridge between two phenyl rings, imparts unique chemical properties, including antioxidant and radical scavenging capabilities.[1]

This guide provides a comprehensive overview of the principal synthetic methodologies for preparing the this compound core and its functionalized derivatives. It covers classic and modern catalytic cross-coupling reactions, industrial manufacturing processes, and specific derivatization techniques. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Methodologies

The formation of the central C-N-C bond in this compound can be achieved through several distinct synthetic strategies, ranging from classical copper-catalyzed reactions to modern palladium-based cross-couplings and high-temperature industrial processes.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, copper-catalyzed method for forming carbon-nitrogen bonds.[5] The variation involving the coupling of an aryl halide with an amine is often referred to as the Goldberg reaction.[5] This method typically requires high temperatures and polar aprotic solvents.[5]

General Reaction: Ar-X + Ar'-NH₂ --(Cu catalyst, Base)--> Ar-NH-Ar'

The reaction is facilitated by electron-withdrawing groups on the aryl halide and can be performed with stoichiometric amounts of copper or, in modern variations, with soluble copper catalysts supported by ligands like diamines.[5]

Caption: General mechanism of the Ullmann Condensation for C-N bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[6] It generally proceeds under milder conditions than the Ullmann condensation and exhibits remarkable functional group tolerance and a broad substrate scope, applying to aryl halides and triflates.[6][7]

General Reaction: Ar-X + Ar'-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-Ar'

The choice of phosphine ligand is critical and has evolved through several "generations," with modern sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) enabling the coupling of a vast range of substrates under mild conditions.[8][9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Industrial Synthesis from Aniline

The primary commercial method for producing this compound is the thermal self-condensation (de-ammoniation) of aniline at high temperatures and pressures over an acidic catalyst, such as activated alumina.[4][10][11][12]

General Reaction: 2 C₆H₅NH₂ --(Catalyst, >450°C, Pressure)--> (C₆H₅)₂NH + NH₃[4][12]

This process is suitable for large-scale production but lacks the subtlety required for synthesizing complex or functionalized derivatives.[11] Catalyst properties, such as pore size distribution and sulfur content, are critical for achieving high efficiency and operating at lower temperatures.[4][11]

Synthesis from Phenol and Aniline

This compound can also be produced by the reaction of phenol with aniline in the presence of an acidic catalyst.[10][13][14] This method allows for the co-production of aniline (from phenol and ammonia) and this compound in an integrated process.[10][14]

General Reaction: C₆H₅OH + C₆H₅NH₂ --(Acid Catalyst, Heat)--> (C₆H₅)₂NH + H₂O

Catalysts like phosphoric acid or acidic alumina-silica are commonly employed.[13][14]

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N-aroyldiphenylamines.[15] Subsequent hydrolysis of the resulting amide yields the corresponding this compound derivative. This multi-step pathway is particularly useful for preparing substituted diphenylamines that may be difficult to access via direct coupling.[15][16]

Reaction Sequence:

-

Imidate Formation: Ar-OH + Ar'-C(=N-Ar'')-Cl → Ar-O-C(Ar')=N-Ar''

-

Thermal Rearrangement: Ar-O-C(Ar')=N-Ar'' --(Heat, ~250°C)--> Ar-N(Ar'')-C(=O)Ar'[16]

-

Hydrolysis: Ar-N(Ar'')-C(=O)Ar' --(Base, e.g., KOH)--> Ar-NH-Ar''[16]

The rearrangement is an intramolecular 1,3-shift of an aryl group from oxygen to nitrogen.[15]

Comparative Data of Core Synthesis Methods

| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Typical Yield | Key Features |

| Ullmann Condensation | Aryl Halide, Aniline | Copper (e.g., CuI) | >210[5] | Moderate to Good | Classic method; harsh conditions; requires activated aryl halides.[5] |

| Buchwald-Hartwig | Aryl Halide/Triflate, Amine | Palladium complex with phosphine ligand | 25 - 120 | Good to Excellent | Mild conditions; broad substrate scope; high functional group tolerance.[6] |

| Aniline Self-Condensation | Aniline | Activated Alumina | >450[4][11] | High (Industrial) | Industrial scale; high temperature and pressure; limited to unsubstituted DPA.[4] |

| Phenol + Aniline | Phenol, Aniline | Acidic Alumina / H₃PO₄ | 370 - 480[10] | ~72% (Aniline Conversion)[13] | Co-production with aniline possible; high temperature.[14] |

| Chapman Rearrangement | Phenol, Imidoyl Chloride | None (thermal) | 220 - 280[16] | Good (overall) | Multi-step; good for specific substituted derivatives; intramolecular rearrangement.[15] |

Synthesis of this compound Derivatives

Many applications require this compound derivatives with specific functional groups. These are often synthesized by modifying the DPA core or by using substituted precursors in the core synthesis reactions.

N-Acetylation and Derivatization

A common strategy involves the functionalization of the nitrogen atom. For example, chloroacetylation of this compound produces 2-chloro-N,N-diphenylacetamide, a versatile intermediate. This intermediate can be further reacted with nucleophiles like hydrazine hydrate to form 2-hydrazino-N,N-diphenylacetamide, which serves as a scaffold for creating a library of derivatives by condensation with various aldehydes.[3][17][18]

Caption: Workflow for synthesizing DPA derivatives via an acetamide intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann-type Reaction[19]

This protocol describes the synthesis from acetanilide and bromobenzene, followed by hydrolysis.

-

Materials: Acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), copper(I) iodide (catalytic amount), nitrobenzene (solvent), ether, anhydrous sodium sulfate, ethanol, concentrated hydrochloric acid (30 mL).

-

Step 1: Coupling Reaction:

-

Combine acetanilide, potassium carbonate, bromobenzene, and a small amount of copper(I) iodide in nitrobenzene.

-

Reflux the mixture for 15 hours. The solution will turn dark brown.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

-

Step 2: Isolation of Intermediate:

-

The residue, crude N,N-diphenylacetamide, is a thick brown oil. Dissolve it in ether.

-

Filter the ether solution, dry it over anhydrous sodium sulfate, and evaporate the ether.

-

Recrystallize the solid residue from alcohol to obtain white plates of N,N-diphenylacetamide (m.p. 102°C).

-

-

Step 3: Hydrolysis:

-

Dissolve the purified intermediate in 30 mL of alcohol.

-

Add 30 mL of concentrated hydrochloric acid and boil the mixture for 2-3 hours to hydrolyze the amide.

-

-

Step 4: Purification:

-

Distill the crude this compound using steam. A yellow oil will pass over and solidify.

-

The final product is obtained as yellow plates with a yield of approximately 60% (m.p. 53°C, b.p. 310°C).

-

Protocol 2: Industrial-Style Synthesis from Aniline[19]

This protocol simulates the industrial process using an autoclave.

-

Materials: Aniline (93 g), aniline hydrochloride (93 g).

-

Procedure:

-

Heat the mixture of aniline and aniline hydrochloride in an enamelled autoclave at 230°C for 20 hours. The pressure will reach approximately 6 atm.

-

After the first 2 hours, cautiously vent the valve to release water vapor. Repeat this process three times over the next hour.

-

After 20 hours, transfer the autoclave contents to a porcelain basin with 1 L of water and heat to 80°C.

-

Add approximately 70 mL of strong hydrochloric acid until the solution is just acid to Congo Red paper, then allow it to cool.

-

The crude this compound will separate as a solid cake.

-

-

Purification:

-

Melt the crude product under a small amount of water and wash with dilute hydrochloric acid to remove any unreacted aniline, followed by a wash with dilute sodium carbonate.

-

Purify the final product by distillation. The yield is approximately 60%.

-

Protocol 3: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[3]

This protocol outlines the synthesis of a key derivative intermediate.

-

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide:

-

Dissolve this compound (0.04 M) in toluene (200 mL).

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the mixture into crushed ice and let it stand overnight to precipitate the product.

-

Filter, wash with cold water, dry, and recrystallize from ethanol.

-

-

Step 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide:

-

Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 mL).

-

Add hydrazine hydrate (0.004 M) to the mixture.

-

Reflux for 48 hours.

-

Cool the mixture in a refrigerator overnight.

-

Filter the product and recrystallize from ethanol. (Yield: 88%; M.P.: 60-65°C).[3]

-

Spectroscopic Data

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. The N-H stretching vibration appears as a weak band around 3100-3180 cm⁻¹. The spectrum also displays typical absorptions for mono-substituted benzene rings, including =C-H stretching and out-of-plane bending modes.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the structure of synthesized derivatives. For example, in 2-hydrazino-N,N-diphenylacetamide, the aromatic protons appear in the range of 6.14-7.58 ppm, while the NH and NH₂ protons appear at 8.68 and 9.06 ppm, respectively.[3]

-

Mass Spectrometry: Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[20]